molecular formula C14H21ClN2O B14689697 Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- CAS No. 23562-36-9

Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)-

Cat. No.: B14689697
CAS No.: 23562-36-9
M. Wt: 268.78 g/mol
InChI Key: QCEDYLOVRAIZDH-UHFFFAOYSA-N
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Description

Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloropropyl group, a methylamino group, and a dimethylphenyl group attached to the acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 3-chloropropylamine, and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- include other acetamides with different substituents, such as:

    Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloropropyl and methylamino groups.

    Acetamide, 2-((3-bromopropyl)methylamino)-N-(2,6-dimethylphenyl)-: Contains a bromopropyl group instead of a chloropropyl group.

Uniqueness

The uniqueness of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

23562-36-9

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-[3-chloropropyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H21ClN2O/c1-11-6-4-7-12(2)14(11)16-13(18)10-17(3)9-5-8-15/h4,6-7H,5,8-10H2,1-3H3,(H,16,18)

InChI Key

QCEDYLOVRAIZDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCl

Origin of Product

United States

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